![molecular formula C14H11KN2O6S B123005 Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate CAS No. 745010-25-7](/img/structure/B123005.png)
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate
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Overview
Description
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate, also known as Potassium Azobenzenesulfonate, is a synthetic organic compound. It is a water-soluble dye that is commonly used in the field of scientific research.
Mechanism Of Action
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate undergoes reversible photoisomerization between the trans and cis isomers upon exposure to light. This property makes it a valuable tool for studying the photochemistry of azobenzenes. In addition, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical And Physiological Effects
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate has been shown to have cytotoxic effects on cancer cells. It has also been found to induce apoptosis, a programmed cell death, in cancer cells. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate is its water solubility, which makes it easy to handle and use in experiments. However, its pH sensitivity and photoisomerization properties can make it difficult to use in some experiments. In addition, its cytotoxic effects on cancer cells may limit its use in certain applications.
Future Directions
There are several future directions for the use of Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate in scientific research. One potential area of research is the development of new photoresponsive materials based on azobenzenes. Another area of research is the use of Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate as a tool for studying the role of carbonic anhydrase in disease. Finally, Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate may have potential applications in the development of new anti-cancer drugs.
Conclusion:
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate is a valuable tool in scientific research due to its pH sensitivity, photoisomerization properties, and cytotoxic effects on cancer cells. Its water solubility makes it easy to handle and use in experiments. However, its limitations, such as its cytotoxic effects, must be taken into account when using it in experiments. Future research directions include the development of new photoresponsive materials, the study of carbonic anhydrase in disease, and the development of new anti-cancer drugs.
Synthesis Methods
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate is synthesized by the diazotization of 4-amino-3-hydroxybenzoic acid, followed by coupling with sodium benzenesulfonate. The resulting product is then treated with potassium hydroxide to obtain Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate. The purity of the product is determined by thin-layer chromatography and UV-Vis spectroscopy.
Scientific Research Applications
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate Azobenzenesulfonate is widely used in scientific research as a pH indicator, a redox indicator, and a biological stain. It is also used in the field of immunology to label antibodies and antigens. Furthermore, it is used as a model compound for studying the photophysical and photochemical properties of azobenzenes.
properties
IUPAC Name |
potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOULNAPGCLDEI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11KN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate |
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